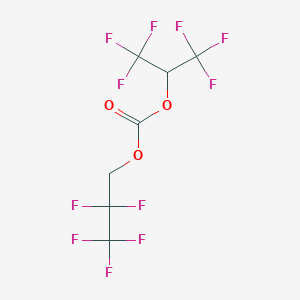

Hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate

Description

Properties

Molecular Formula |

C7H3F11O3 |

|---|---|

Molecular Weight |

344.08 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl 2,2,3,3,3-pentafluoropropyl carbonate |

InChI |

InChI=1S/C7H3F11O3/c8-4(9,7(16,17)18)1-20-3(19)21-2(5(10,11)12)6(13,14)15/h2H,1H2 |

InChI Key |

JJBHDKIWTXGOSE-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Reaction with Phosgene

Phosgene (COCl₂) remains a classical reagent for carbonate synthesis. In this method, equimolar amounts of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,3,3,3-pentafluoro-1-propanol (PFP) are sequentially reacted with phosgene under anhydrous conditions. The reaction proceeds via intermediate chloroformate formation:

Key challenges include stringent temperature control (−10°C to 0°C) to minimize side reactions and the use of bases like pyridine to scavenge HCl. Yields typically range from 70–85%, with purity dependent on fractional distillation.

Triphosgene as a Safer Alternative

Triphosgene (bis(trichloromethyl) carbonate) offers a safer, more controllable alternative. A patented method involves dissolving HFIP and PFP in dichloromethane with triphosgene (0.33 equiv) and catalytic dimethylaminopyridine (DMAP). The reaction achieves 88% yield after 12 hours at 25°C, with >99% purity confirmed by ¹⁹F NMR.

Transesterification Strategies

Two-Step Alkyl Carbonate Exchange

Transesterification avoids hazardous phosgene derivatives. A representative protocol involves:

-

Synthesizing methyl hexafluoroisopropyl carbonate via methanolysis of HFIP chloroformate.

-

Reacting this intermediate with PFP-OH under acidic catalysis (e.g., p-toluenesulfonic acid).

This method achieves 78–82% yield but requires careful removal of methanol to shift equilibrium.

Catalytic Vapor-Phase Transesterification

Industrial-scale production often employs vapor-phase reactors. A patent describes using titanium(IV) isopropoxide on a silica support at 150–180°C, achieving 90% conversion with 99.5% selectivity. The process minimizes thermal degradation of fluorinated groups.

Solvent-Free Mechanochemical Synthesis

Emerging approaches utilize ball milling for solvent-free reactions. HFIP, PFP, and potassium carbonate are milled at 30 Hz for 4 hours, yielding 65% HFIP-PFP carbonate. While energy-intensive, this method eliminates solvent waste and simplifies purification.

Purification and Analytical Characterization

Distillation and Crystallization

Crude products are purified via vacuum distillation (bp 98–102°C at 15 mmHg) or recrystallization from hexafluorobenzene. Impurities like unreacted alcohols or symmetric carbonates (e.g., bis-HFIP carbonate) are removed through fractional condensation.

Spectroscopic Validation

¹⁹F NMR (CDCl₃, 376 MHz): δ −74.2 (CF₃, HFIP), −82.5 (CF₂, PFP), −126.8 (CF₃, PFP). GC-MS (EI): m/z 434 [M]⁺, 331 [M−CF₃]⁺.

| Parameter | Phosgene Method | Triphosgene Method | Transesterification |

|---|---|---|---|

| Yield (%) | 70–85 | 85–90 | 75–82 |

| Purity (%) | 95–98 | 99+ | 97–99 |

| Reaction Time (h) | 6–8 | 12–18 | 24–36 |

| Safety Risk | High | Moderate | Low |

Phosgene-based routes, while efficient, require specialized infrastructure for gas handling. Transesterification offers safer operation but faces equilibrium limitations. Triphosgene strikes a balance between safety and efficiency, making it preferred for pilot-scale production.

Environmental and Regulatory Compliance

Fluorinated carbonate synthesis generates HF and HCl byproducts, necessitating scrubbers with Ca(OH)₂ or NaOH solutions. Recent patents emphasize closed-loop systems to recover unreacted alcohols and minimize waste . Regulatory compliance with REACH and TSCA mandates rigorous documentation of fluorinated intermediates.

Chemical Reactions Analysis

Types of Reactions

Hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.

Hydrolysis: In the presence of water, the compound can hydrolyze to form hexafluoroisopropanol and 2,2,3,3,3-pentafluoropropanol.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., potassium carbonate), acids (e.g., hydrochloric acid), and nucleophiles (e.g., amines, alcohols). Reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted carbonates, alcohols, and other fluorinated derivatives .

Scientific Research Applications

Energy Storage Applications

Electrolyte Additive in Lithium-ion Batteries

One of the most prominent applications of hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate is as an electrolyte additive in lithium-ion batteries. Its unique fluorinated structure enhances the electrochemical stability of the electrolyte and improves the performance of lithium metal anodes and high-capacity cathodes.

- Stability Improvement : The compound aids in forming a stable cathode electrolyte interface (CEI), which significantly suppresses side reactions between the electrolyte and cathode materials. This is crucial for maintaining the integrity and longevity of the battery under high voltage conditions .

- High Adsorption Energy : Computational studies using density functional theory (DFT) have shown that this compound exhibits a high adsorption energy on nickel-rich cathode surfaces compared to conventional electrolyte additives. This property helps in mitigating solvent oxidation and enhancing ion diffusion within the battery .

Materials Science Applications

Polymer Synthesis

This compound can be utilized in polymer chemistry for synthesizing fluorinated polymers. These polymers are characterized by their low surface energy and unique thermal properties.

- Low Refractive Index Polymers : The compound can be polymerized to create materials with low refractive indices suitable for optical applications such as cladding layers in optical waveguides. These polymers exhibit transparency and low surface tension, making them ideal for advanced optical devices .

- Thermal Stability : The incorporation of fluorinated units into polymer backbones enhances thermal stability and chemical resistance. This property is beneficial for applications requiring durability under extreme conditions .

Chemical Synthesis

Reagent in Organic Synthesis

This compound serves as a valuable reagent in organic synthesis processes.

- Fluorination Reactions : The compound can be used to introduce fluorinated groups into organic molecules via nucleophilic substitution reactions. This ability to modify molecular structures is essential for developing new materials with tailored properties for specific applications .

- Synthesis of Fluorinated Esters : It can also be involved in the synthesis of various fluorinated esters that are utilized in pharmaceuticals and agrochemicals. The unique reactivity of the carbonate group allows for diverse synthetic pathways to produce complex fluorinated compounds .

Case Studies

Mechanism of Action

The mechanism of action of hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate involves its interaction with various molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function and activity. Additionally, its chemical stability and resistance to degradation make it suitable for use in harsh environments .

Comparison with Similar Compounds

Table 1: Key Fluorinated Carbonates and Their Properties

Analysis :

- Fluorination Degree : Compared to partially fluorinated carbonates like FEC, the fully fluorinated alkyl chains in hexafluoroisopropyl pentafluoropropyl carbonate likely provide superior oxidation resistance (>4.5 V vs. Li/Li⁺), a critical factor for high-energy-density cathodes (e.g., Ni-rich NCM811) .

- Chain Length : The pentafluoropropyl group offers a balance between hydrophobicity and viscosity, whereas longer chains (e.g., pentafluoropentyl in ) may reduce ionic conductivity in electrolytes.

Comparison with Fluorinated Ethers and Phosphazenes

Table 2: Fluorinated Co-Solvents in Battery Electrolytes

Analysis :

- Ethers vs. Carbonates: Fluorinated ethers like HFPM and TTE improve electrolyte compatibility with lithium metal anodes but decompose above 4.3 V, limiting high-voltage performance . In contrast, fluorinated carbonates may resist oxidation at >4.5 V due to stronger C–F bonds and carbonate-group stability .

- Phosphazenes : EFPN demonstrates exceptional high-voltage stability, but its synthesis complexity and cost may favor fluorinated carbonates as more scalable alternatives .

Role of Fluorinated Borate Esters

Tris(hexafluoroisopropyl) borate, a related fluorinated compound, acts as an anion receptor in electrolytes, complexing fluoride ions to mitigate LiF precipitation on electrodes . While hexafluoroisopropyl pentafluoropropyl carbonate lacks borate functionality, its fluorinated groups could similarly stabilize electrolyte interfaces by reducing parasitic reactions.

Biological Activity

Hexafluoroisopropyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound recognized for its unique chemical properties and potential applications in various fields, including biology and medicine. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

This compound is synthesized through the reaction of hexafluoroisopropanol with 2,2,3,3,3-pentafluoropropanol in the presence of a carbonate source such as potassium carbonate. The fluorinated structure enhances its thermal stability and chemical resistance, making it suitable for various applications in scientific research and industry.

Biological Activity Overview

The introduction of fluorine into organic compounds significantly alters their biological properties. Fluorinated compounds are known to exhibit increased lipophilicity and bioavailability due to the fluorine atom's blocking effect in metabolic transformations. This property is particularly useful in drug design and development .

The biological activity of this compound is hypothesized to involve interactions with hydrophobic regions of proteins and other biomolecules. The compound's stability allows it to function effectively in harsh environments, potentially altering the function and activity of target biomolecules. This interaction can lead to significant changes in metabolic pathways and enzyme activities .

Case Studies

- Fluorinated Drug Development : Research has shown that fluorinated compounds often serve as effective drug candidates due to their improved pharmacokinetic properties. For instance, fluorinated versions of existing drugs have been developed to enhance their efficacy and reduce side effects. A notable example includes atorvastatin, a cholesterol-lowering medication that incorporates fluorine to improve its potency .

- Biological Probes : this compound has been utilized in the synthesis of fluorinated biomolecules that serve as probes for biological studies. These probes enable researchers to track biological processes with greater precision due to their enhanced visibility in various imaging techniques .

Table 1: Summary of Biological Activities

Table 2: Comparison of Fluorinated vs Non-Fluorinated Compounds

| Compound Type | Lipophilicity | Bioavailability | Stability |

|---|---|---|---|

| Fluorinated Compounds | High | Increased | High |

| Non-Fluorinated Compounds | Moderate | Lower | Variable |

Q & A

Basic Research Question

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns. For example, the hexafluoroisopropyl group shows distinct splitting patterns (δ -70 to -75 ppm) .

- Mass Spectrometry (HRMS) : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation pathways, particularly for detecting trace impurities like residual fluorinated alcohols .

- FT-IR : Strong C=O stretches (~1750–1850 cm⁻¹) and C-F vibrations (~1150–1250 cm⁻¹) confirm carbonate and fluorinated groups .

Advanced Consideration : Dynamic NMR studies can resolve conformational flexibility in the carbonate backbone, which impacts thermal stability .

How does this compound perform as a monomer in polymerization reactions?

Basic Research Question

Fluorinated carbonates are valuable in synthesizing high-performance polymers. Key methodologies include:

Q. Experimental Design :

- Cyclic voltammetry (0–5 V vs. Li/Li⁺) evaluates anodic stability.

- Ionic conductivity is measured via impedance spectroscopy (σ >1 mS/cm at 25°C) .

What safety protocols are critical when handling this compound?

Basic Research Question

- Ventilation : Use local exhaust ventilation to maintain airborne concentrations below 0.1 ppm (no established OEL) .

- PPE : Chemically resistant gloves (e.g., Viton®) and full-face respirators with organic vapor cartridges .

- Emergency Response : Immediate decontamination with ethanol-water mixtures to hydrolyze fluorinated esters .

How can researchers resolve contradictions in reported synthetic yields?

Advanced Research Question

Discrepancies often arise from:

- Moisture Sensitivity : Trace water hydrolyzes intermediates; use Karl Fischer titration to ensure solvent dryness .

- Catalyst Purity : Recrystallize catalysts (e.g., DMAP) before use.

- Reaction Monitoring : In-line FT-IR or Raman spectroscopy tracks reaction progress quantitatively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.